molecular formula C22H19NO2 B5659932 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline CAS No. 5630-55-7

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline

Cat. No.: B5659932
CAS No.: 5630-55-7
M. Wt: 329.4 g/mol
InChI Key: CRUSSELUZUTBNP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline is a synthetic quinoline derivative intended for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . While specific biological data for this compound is not available, structurally similar molecules are extensively investigated for their potential antiviral, anticancer, and anti-inflammatory properties . Researchers value this class of compounds for developing new therapeutic agents; for instance, quinoline derivatives have shown promise against viruses such as Zika, Ebola, and SARS-associated coronaviruses . Furthermore, the dimethoxyphenyl substituent is a common pharmacophore that can influence the compound's binding affinity and selectivity towards various biological targets. This reagent is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSSELUZUTBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971741
Record name 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-55-7
Record name 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline

Strategic Design of Precursors and Starting Materials for the Synthesis of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline

The rational design of precursors is fundamental to the successful synthesis of this compound. A retrosynthetic analysis of the target molecule suggests several logical disconnections of the benzo[f]quinoline (B1222042) core. The most common strategies involve forming the pyridine (B92270) ring onto a pre-existing naphthalene (B1677914) system.

The core structure can be deconstructed into a naphthalene-based component and a C4N fragment that forms the pyridine ring. The key starting material for the naphthalene portion is typically 2-naphthylamine (B18577), which provides the fused benzene (B151609) ring and the nitrogen atom for the new heterocyclic ring.

The remaining portion of the pyridine ring, including the C1-methyl and the C3-(2,5-dimethoxyphenyl) substituents, must be constructed from the other reactant(s). The choice of this second component dictates the specific synthetic approach.

For Friedlander-type syntheses: The precursors would be an ortho-aminoaryl ketone, such as 2-acetyl-1-naphthylamine or 1-amino-2-naphthaldehyde, and a ketone with an active α-methylene group, like 1-(2,5-dimethoxyphenyl)ethanone. jk-sci.com

For Combes-type syntheses: The reaction would involve 2-naphthylamine and a β-diketone, specifically 1-(2,5-dimethoxyphenyl)butane-1,3-dione. drugfuture.comwikipedia.org

For Doebner-Von Miller-type syntheses: This approach would utilize 2-naphthylamine and an α,β-unsaturated carbonyl compound. A suitable precursor would be 3-(2,5-dimethoxyphenyl)-but-2-enal, which would provide the necessary carbon backbone and substituents. medwinpublisher.orgresearchgate.net

For Multi-component reactions: These pathways could involve 2-naphthylamine, an aldehyde, and a third component like a ketone or alkyne. For instance, a reaction between 2-naphthylamine, acetaldehyde, and 1-ethynyl-2,5-dimethoxybenzene could theoretically construct the desired framework.

The strategic selection of these precursors is crucial for controlling regioselectivity and achieving good yields of the final product.

Synthetic ApproachNaphthalene PrecursorPyridine Ring Precursor(s)
Friedländer Synthesis 2-Amino-1-naphthaldehyde (B15071716)1-(2,5-dimethoxyphenyl)propan-2-one
Combes Synthesis 2-Naphthylamine1-(2,5-dimethoxyphenyl)butane-1,3-dione
Doebner-Von Miller 2-Naphthylamine1-(2,5-dimethoxyphenyl)but-2-en-1-one
Metal-Catalyzed Coupling 3-Bromo-1-methylbenzo[f]quinoline(2,5-dimethoxyphenyl)boronic acid

Classical and Modern Synthetic Approaches to the Benzo[f]quinoline Skeleton Relevant to this compound

Classical named reactions remain a cornerstone for the synthesis of quinoline (B57606) and its fused analogues. Their adaptation for preparing specifically substituted derivatives like this compound is well-established.

Skraup Reaction : The Skraup synthesis traditionally involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgresearchgate.net To generate the specific substitution pattern of the target molecule, a modified Skraup reaction would be necessary, replacing glycerol with a precursor that can form the desired substituted acrolein in situ, such as 1-(2,5-dimethoxyphenyl)but-2-en-1-one. The reaction of 2-naphthylamine under these modified conditions would lead to the formation of the target benzo[f]quinoline. medwinpublisher.orgiipseries.org

Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.org For the target compound, 2-naphthylamine would be reacted with 1-(2,5-dimethoxyphenyl)butane-1,3-dione. The reaction proceeds through an intermediate Schiff base which then undergoes acid-catalyzed ring closure to form the 2,4-substituted quinoline backbone. wikipedia.org The closure of the pyridine ring occurs via intramolecular electrophilic substitution. researchgate.net

Friedländer Synthesis : The Friedländer synthesis is a versatile method that condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis. jk-sci.comwikipedia.org To synthesize this compound, one could react 2-amino-1-naphthaldehyde with 1-(2,5-dimethoxyphenyl)propan-2-one. The reaction involves an initial condensation followed by a cyclodehydration to yield the final product. organicreactions.org This method is valued for its operational simplicity and the availability of starting materials. jk-sci.com

Doebner-Von Miller Reaction : This reaction is a variation of the Skraup synthesis and involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid. iipseries.org To obtain the target molecule, 2-naphthylamine would be treated with 1-(2,5-dimethoxyphenyl)but-2-en-1-one. This approach is a direct and effective way to construct the substituted pyridine ring onto the naphthalene core. medwinpublisher.orgresearchgate.net

Multi-component reactions (MCRs) have gained prominence as they allow the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.org The synthesis of quinolines and benzo[f]quinolines via MCRs has been extensively explored. researchgate.netacs.orgnih.gov

A plausible three-component strategy for synthesizing the target compound would involve the reaction of 2-naphthylamine, an aldehyde, and a suitable ketone or alkyne. For example, a Lewis acid-catalyzed reaction of 2-naphthylamine, acetaldehyde, and 1-ethynyl-2,5-dimethoxybenzene could yield the desired product. scielo.br Another approach involves the reaction of an aromatic amine, an aldehyde, and a tertiary amine acting as a vinyl source, which forms the pyridine ring via a [4+2] condensation. acs.org Such one-pot syntheses are advantageous due to shorter reaction times and operational simplicity. lew.rosemanticscholar.org

MCR Components for Benzo[f]quinoline SynthesisCatalyst ExampleKey Advantages
Aromatic Amine, Aldehyde, AlkyneYb(OTf)₃, FeCl₃High convergence, builds complexity quickly. scielo.br
Aromatic Amine, Aldehyde, Tertiary AmineAmmonium SaltMetal-free, uses readily available vinyl source. acs.org
Aromatic Amine, Aldehyde, 1,3-Dicarbonyl CompoundAcetic AcidOne-pot procedure, good yields. semanticscholar.org

Cycloaddition reactions provide powerful tools for constructing heterocyclic rings. While [3+2] dipolar cycloadditions are commonly used to add further heterocyclic rings (like a pyrrolo ring) to an existing benzo[f]quinoline N-ylide, they are not typically used for the primary formation of the benzo[f]quinoline skeleton itself. nih.govnih.gov

However, [4+2] cycloaddition reactions (Diels-Alder type) are relevant for building the core structure. An imino-Diels-Alder reaction can be employed where an imine, generated in situ from 2-naphthylamine and an aldehyde, acts as the azadiene. This reacts with an alkyne or a substituted alkene to form a dihydrobenzo[f]quinoline intermediate, which is subsequently oxidized to the aromatic product. For instance, the reaction of N-(butyloxycarbonylmethylene)-p-toluene sulfonamide with 1-vinyl-6-methoxy-3,4-dihydronaphthalene has been used to form a dihydro-benzo[f]quinoline derivative that is later aromatized. medwinpublisher.org This strategy offers a high degree of control over the substitution pattern of the newly formed ring.

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are particularly useful for introducing aryl substituents onto heterocyclic cores.

A highly effective strategy for the synthesis of this compound would be a two-step process involving the initial synthesis of a halogenated precursor followed by a cross-coupling reaction.

Synthesis of Precursor : A 3-bromo- (B131339) or 3-iodo-1-methylbenzo[f]quinoline would be synthesized using one of the classical methods described above (e.g., a modified Doebner-Von Miller reaction with a halogenated α,β-unsaturated ketone).

Cross-Coupling : The halogenated benzo[f]quinoline would then undergo a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (2,5-dimethoxyphenyl)boronic acid. beilstein-journals.orgresearchgate.net This reaction class is known for its high functional group tolerance and reliability in forming aryl-aryl bonds. rsc.org

Alternatively, synergistic photoredox and nickel catalysis can achieve cross-coupling between sp3 carbons and aryl halides, providing novel pathways for derivatization. nih.gov While not a direct cyclization, these methods are powerful for the functionalization of a pre-formed benzo[f]quinoline ring.

Photochemical reactions offer unique pathways for the formation of complex ring systems. The synthesis of benzo[f]quinolines can be achieved through the oxidative photocyclization of trans-2-stilbazole derivatives. researchgate.netmedwinpublisher.org

To apply this method for the synthesis of this compound, a specific precursor would be required: a trans-stilbazole analogue where the vinyl bridge connects the naphthalene and the substituted pyridine rings. The general mechanism involves:

Irradiation of the trans-isomer, leading to a rapid trans-cis isomerization.

The cis-isomer then undergoes an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate.

Subsequent oxidative dehydrogenation, often facilitated by an oxidizing agent present in the reaction or atmospheric oxygen, yields the final aromatic benzo[f]quinoline product. medwinpublisher.orgrsc.org

This method provides a clean and often high-yielding route to polycyclic aromatic heterocycles.

Mechanistic Investigations of the Formation of this compound

Understanding the reaction mechanism is fundamental for optimizing a synthetic process. While a specific mechanistic study for the formation of this compound has not been reported, the mechanisms of classical quinoline syntheses are well-documented and can be extrapolated.

A plausible route to the target compound is through a Doebner-von Miller type reaction. This reaction typically involves the acid-catalyzed reaction of an aniline (B41778) (or in this case, a naphthylamine) with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of this compound, the key precursors would be 2-naphthylamine and a suitably substituted α,β-unsaturated ketone, such as 1-(2,5-dimethoxyphenyl)but-2-en-1-one.

The proposed mechanism would likely proceed through the following key steps:

Michael Addition: The reaction would initiate with a conjugate (Michael) addition of the amino group of 2-naphthylamine to the α,β-unsaturated ketone. This step is typically reversible.

Cyclization: The resulting amino ketone intermediate would then undergo an intramolecular electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the protonated carbonyl group, leading to the formation of a six-membered ring.

Dehydration: The cyclic intermediate would then undergo dehydration to form a dihydrobenzo[f]quinoline intermediate.

Aromatization: The final step would be the aromatization of the dihydro intermediate to yield the stable this compound. This step often requires an oxidizing agent, which can be a co-reactant (like nitrobenzene in the Skraup synthesis) or even another molecule of the α,β-unsaturated carbonyl compound. iipseries.org

Recent studies on the Skraup-Doebner-von Miller synthesis have suggested a more complex fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline product. nih.gov This alternative pathway could also be operative in the formation of the target molecule.

Advanced Spectroscopic and Structural Elucidation of 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) for 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline.

Expected Chemical Shifts: Aromatic protons on the benzo[f]quinoline (B1222042) and dimethoxyphenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons at the 1-position of the benzo[f]quinoline core would resonate in the upfield region (around δ 2.5-3.0 ppm). The two methoxy (B1213986) group protons on the phenyl ring would each produce a singlet, likely in the range of δ 3.8-4.0 ppm.

Spin-Spin Coupling: Coupling between adjacent protons (vicinal coupling) would lead to splitting of signals, appearing as doublets, triplets, or multiplets. This information is crucial for establishing the connectivity of protons within the aromatic rings.

Integration: The relative area under each signal would correspond to the number of protons giving rise to that signal, confirming the presence of the methyl group (3H), two methoxy groups (3H each), and the individual aromatic protons.

¹H NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-9.0 m 6H Ar-H (Benzo[f]quinoline)
~7.0-7.5 m 3H Ar-H (Dimethoxyphenyl)
~3.9 s 3H OCH₃
~3.8 s 3H OCH₃

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

Expected Chemical Shifts: The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range. The carbons of the methoxy groups would appear around δ 55-60 ppm, and the methyl group carbon would be found in the upfield region (δ 20-30 ppm). Quaternary carbons, those without attached protons, would typically show weaker signals.

¹³C NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Assignment
~150-160 C-O (Dimethoxyphenyl), C-N (Benzo[f]quinoline)
~110-140 Aromatic CH and Quaternary C
~56 OCH₃
~55 OCH₃

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton connectivity within the individual ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different fragments of the molecule, such as linking the dimethoxyphenyl ring to the benzo[f]quinoline core and confirming the positions of the methyl and methoxy groups.

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific bonds and functional groups.

Aromatic C-H Stretching: Expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methoxy groups would show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and quinoline (B57606) C=C and C=N stretching vibrations would appear in the 1650-1450 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O bonds of the methoxy groups would exhibit strong, characteristic absorptions in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the 900-675 cm⁻¹ range, providing information about the substitution patterns on the aromatic rings.

FT-IR Data Table (Hypothetical)

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (CH₃, OCH₃)
1620-1580 Strong C=N Stretch (Quinoline)
1600-1450 Strong-Medium Aromatic C=C Stretch
1250 Strong Asymmetric C-O-C Stretch (Aryl Ether)
1040 Strong Symmetric C-O-C Stretch (Aryl Ether)

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings would be expected to give strong signals in the Raman spectrum.

C-C and C=C Stretching: The stretching vibrations of the carbon skeleton of the fused ring system would also be prominent.

Symmetry: For a molecule of this complexity, the Raman spectrum would offer a detailed fingerprint region, which, when compared with theoretical calculations, could further confirm the structure.

Raman Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
1600-1550 Strong Aromatic Ring Stretching
~1350 Strong Aromatic Ring Breathing

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of a molecule. For a conjugated aromatic system like this compound, these techniques reveal information about electron transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. The absorption pattern is characteristic of the molecule's electronic structure.

The benzo[f]quinoline core is a polycyclic aromatic aza-heterocycle with an extended π-conjugated system. nih.gov Such systems typically exhibit strong absorption bands in the UV region, arising from π → π* transitions. The presence of the nitrogen atom also allows for n → π* transitions, which are generally weaker in intensity and may be observed at longer wavelengths. scielo.br The absorption spectrum of quinoline derivatives is known to show multiple bands, often related to these different types of electronic transitions. scielo.brresearchgate.net

The substitution pattern on the benzo[f]quinoline ring significantly influences the absorption wavelengths. The 2,5-dimethoxyphenyl group attached at the 3-position is expected to extend the π-conjugation of the system. Furthermore, the methoxy groups (-OCH₃) are electron-donating groups which, through a resonance effect, can increase the energy of the highest occupied molecular orbital (HOMO). This typically leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted benzo[f]quinoline. nih.gov The methyl group at the 1-position is likely to have a minor electronic effect.

Based on these principles, the theoretical UV-Vis absorption data for this compound in a non-polar solvent would be expected to feature the characteristics outlined in the following table.

Table 1: Predicted UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Region (nm) Relative Intensity (Molar Absorptivity, ε)
π → π* 250 - 380 High

Fluorescence spectroscopy is used to study the emissive properties of molecules after they have absorbed light. Upon relaxation from an excited electronic state to the ground state, a molecule may emit a photon, a process known as fluorescence.

Benzo[f]quinoline and its derivatives are known for their fluorescent properties, often exhibiting blue emission due to their extended π-conjugation. researchgate.net The efficiency and wavelength of this emission are highly sensitive to the molecular structure and the local environment, such as solvent polarity. researchgate.net The introduction of the 2,5-dimethoxyphenyl substituent is anticipated to modulate these properties. The extended conjugation and electron-donating nature of this group could lead to a red shift in the emission spectrum compared to simpler benzo[f]quinolines.

The quantum yield (Φf), which represents the efficiency of the fluorescence process, and the Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) are key parameters. For many quinoline derivatives, the quantum yield can be influenced by factors such as solvent polarity and the presence of heavy atoms. nih.gov Protonation of the quinoline nitrogen has also been shown to be an effective method for enhancing fluorescence intensity. rsc.org

Table 2: Predicted Fluorescence Properties

Parameter Predicted Characteristic Rationale
Emission Wavelength (λ_em) Blue to Green region (e.g., 400-500 nm) Based on the extended conjugation of the benzo[f]quinoline core, with a potential red shift from the dimethoxyphenyl group.
Stokes Shift Moderate Typical for rigid aromatic fluorophores.

| Quantum Yield (Φf) | Low to Moderate | Can be highly variable and solvent-dependent. |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₂₂H₁₉NO₂), the exact molecular weight can be calculated, which would be observed as the molecular ion peak (M⁺˙) in a high-resolution mass spectrum.

Electron Ionization (EI) is a common technique that uses high-energy electrons to ionize the sample, often causing the molecular ion to break apart into smaller, characteristic fragment ions. nih.gov The fragmentation pattern is a molecular fingerprint. For the target compound, several fragmentation pathways can be predicted:

Alpha-Cleavage: The most prominent fragmentation for aryl-substituted heterocycles is often the cleavage of the bond connecting the two aromatic systems. This would result in ions corresponding to the benzo[f]quinoline moiety and the dimethoxyphenyl moiety.

Loss of Methyl Radicals: The methoxy groups are susceptible to fragmentation, leading to the loss of a methyl radical (•CH₃, 15 Da). A subsequent loss of carbon monoxide (CO, 28 Da) from the resulting phenoxy radical is also common. miamioh.edu

Fragmentation of the Quinoline Ring: The benzo[f]quinoline ring itself can undergo fragmentation, for instance, by losing hydrogen cyanide (HCN, 27 Da), which is a characteristic fragmentation for nitrogen-containing heterocycles. chempap.org

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Proposed Fragment Identity Description
329.14 [C₂₂H₁₉NO₂]⁺˙ Molecular Ion (M⁺˙)
314.12 [M - CH₃]⁺ Loss of a methyl radical from a methoxy group or the 1-position.
298.12 [M - OCH₃]⁺ Loss of a methoxy radical.
192.08 [C₁₄H₁₀N]⁺ Ion of 1-methylbenzo[f]quinoline after cleavage of the C-C bond.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state. mdpi.com

While a crystal structure for this compound has not been reported, predictions about its solid-state structure can be made based on analyses of similar compounds. researchgate.netnih.gov The molecule consists of two major planar systems: the benzo[f]quinoline core and the dimethoxyphenyl ring. Due to steric hindrance between the hydrogen atoms on the adjacent rings, it is highly probable that these two ring systems are not coplanar. The molecule would adopt a twisted conformation, characterized by a significant dihedral angle between the mean planes of the two aromatic moieties.

Intermolecular interactions such as π-π stacking and C-H···π interactions are expected to play a crucial role in the crystal packing. nih.gov The specific arrangement would determine the crystal system, space group, and unit cell dimensions.

Table 4: Typical Crystallographic Parameters for Aryl-Substituted Aromatic Compounds

Parameter Expected Value/Characteristic Significance
Crystal System Monoclinic or Orthorhombic Common for organic molecules of this size and symmetry.
Space Group Centrosymmetric (e.g., P2₁/c) Often favored for efficient packing unless chirality is present.
Dihedral Angle 40° - 80° The twist between the benzo[f]quinoline and dimethoxyphenyl rings due to steric hindrance.

Theoretical and Computational Investigations of 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to exploring the molecular properties of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For quinoline (B57606) and its derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. nih.govscirp.orgmdpi.com

The optimization of the this compound structure would reveal the planarity of the fused benzo[f]quinoline (B1222042) core and the relative orientation of the 2,5-dimethoxyphenyl and methyl substituents. These geometric parameters are critical as they influence the molecule's electronic properties, such as orbital energies and charge distribution, which in turn dictate its chemical behavior and potential for intermolecular interactions. nih.gov The electronic structure analysis provides a detailed picture of how electrons are distributed across the molecule, which is essential for understanding its reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometrical Parameters for Quinoline Core (Illustrative) Note: This table provides typical calculated values for the core quinoline structure to illustrate the type of data obtained from DFT calculations. Actual values for the title compound may vary.

ParameterBondTypical Calculated Value (Å)
Bond LengthC2-C31.366
C9-N11.375
C8-C91.418
ParameterAngleTypical Calculated Value (°)
Bond AngleC2-N1-C9117.5
C3-C4-C10120.1

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. scirp.org It is a powerful tool for predicting spectroscopic properties, such as UV-visible absorption spectra. nih.govresearchgate.net The method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (electronic transitions) and the probability of these transitions occurring, known as oscillator strength (f). scirp.org

For quinoline-based systems, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and explain the nature of the electronic transitions, such as π→π* or n→π*. scirp.org Applying TD-DFT to this compound would allow for the prediction of its absorption spectrum, providing insights into its color and how it interacts with light. This is particularly valuable for designing molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. semanticscholar.org The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron. nih.govscirp.org For quinoline derivatives, DFT calculations have been used extensively to determine these orbital energies and the corresponding energy gap. nih.govresearchgate.net This analysis for this compound would indicate its relative reactivity and help in understanding its charge-transfer properties, which are crucial for its potential use in electronic materials. scirp.org From the HOMO and LUMO energies, other global reactivity descriptors like chemical potential, hardness, and softness can also be calculated. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for Substituted Quinolines Note: Data is compiled from theoretical studies on various quinoline derivatives to demonstrate typical values.

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline scirp.org-6.646-1.8164.83
Quinoline-Carbazole Derivative (Q3) nih.gov-5.593-1.9723.621
Quinoline-Carbazole Derivative (Q4) nih.gov-5.546-1.9683.578
Quinoline-1,3-benzodioxole chalcone (B49325) rsc.org-7.326-1.6125.714

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For quinoline derivatives, the MEP map typically shows a region of strong negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. researchgate.net In this compound, the oxygen atoms of the dimethoxy groups would also be expected to be electron-rich sites. An MEP analysis would precisely map these reactive centers, providing a clear rationale for the molecule's interaction with other reagents and biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the dimethoxyphenyl group to the benzo[f]quinoline core. nih.gov By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces with the surrounding solvent molecules. mdpi.com This is crucial for understanding solubility and how the molecule behaves in a realistic chemical environment. Furthermore, MD simulations are instrumental in studying the stability of a ligand when bound to a biological target, such as a protein, by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. researchgate.netmdpi.com

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly valuable for applications in optoelectronics, including optical switching and frequency conversion. journaleras.com Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) often exhibit significant NLO properties. rsc.org

The quinoline nucleus can act as an electron-accepting moiety. nih.govrsc.org Theoretical calculations, typically using DFT with specific long-range corrected functionals like CAM-B3LYP, are essential for predicting the NLO response of molecules. bohrium.com The key parameter calculated is the first hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies on D-π-A systems incorporating quinoline have shown that strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. rsc.orgbohrium.com A computational study of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material.

Chemical Reactivity and Derivatization Strategies for 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[f]quinoline (B1222042) Core and Dimethoxyphenyl Moiety

The benzo[f]quinoline system, as a polycyclic aza-aromatic compound, exhibits reactivity patterns analogous to both quinoline (B57606) and phenanthrene (B1679779). The nitrogen atom significantly influences the electron distribution, rendering the heterocyclic ring electron-deficient and thus susceptible to nucleophilic attack, while the carbocyclic rings retain more benzene-like character, favoring electrophilic substitution under forcing conditions.

Benzo[f]quinoline Core: The pyridine (B92270) ring within the benzo[f]quinoline core is deactivated towards electrophilic substitution. However, quaternization of the nitrogen atom with alkyl halides dramatically increases the electrophilicity of the ring system. This activation facilitates nucleophilic addition and substitution reactions. For instance, the quaternized benzo[f]quinolinium salts can react with various nucleophiles. nih.govnih.gov The electron-withdrawing effect of the positively charged nitrogen atom makes the α and γ positions (C-2 and C-4) particularly susceptible to attack. nih.gov

Conversely, the dimethoxyphenyl moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern, the C-4 and C-6 positions of the phenyl ring are the most probable sites for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions).

Dimethoxyphenyl Moiety: Nucleophilic aromatic substitution (SNAr) on the dimethoxyphenyl ring is generally difficult due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group, which are absent in this moiety. nih.govlibretexts.org However, displacement of a methoxy group via nucleophilic substitution has been reported in highly activated systems under specific conditions, such as with bulky nucleophiles or through transition metal catalysis. nih.govsemanticscholar.org

Table 1: Predicted Reactivity for Substitution Reactions
MoietyReaction TypePredicted ReactivityMost Probable Reaction SitesNotes
Benzo[f]quinoline CoreElectrophilic SubstitutionLowCarbocyclic ringsRequires harsh conditions.
Benzo[f]quinoline CoreNucleophilic SubstitutionHigh (upon N-quaternization)C-2, C-4 positionsActivated by the electron-withdrawing effect of the nitrogen. nih.gov
Dimethoxyphenyl MoietyElectrophilic SubstitutionHighPositions ortho/para to methoxy groupsActivated by electron-donating methoxy groups.
Dimethoxyphenyl MoietyNucleophilic SubstitutionVery Low-Requires strong activation (e.g., electron-withdrawing groups) not present in the parent molecule. libretexts.org

Oxidation and Reduction Reactions

The benzo[f]quinoline nucleus can undergo various oxidation and reduction reactions. The specific outcome depends on the reagents and reaction conditions employed.

Oxidation: Oxidation of the parent benzo[f]quinoline can lead to the formation of N-oxides or epoxides. For example, treatment of benzo[f]quinoline with an oxidizing agent like ozone in methanol (B129727) at low temperatures can yield a dialdehyde (B1249045) derivative, which can then be cyclized to form benzo[f]quinoline-5,6-oxide. medwinpublisher.orgresearchgate.net This epoxide is a reactive intermediate that can undergo isomerization to form 5-hydroxybenzo[f]quinoline when treated with acids. medwinpublisher.orgresearchgate.net

Reduction: The heterocyclic ring of the benzo[f]quinoline system is more readily reduced than the carbocyclic rings. Catalytic hydrogenation can selectively reduce the pyridine portion of the quinoline system. The specific product depends on the catalyst, pressure, and temperature used.

Catalyst-Mediated Transformations and Functionalization Reactions

Modern synthetic chemistry offers a plethora of catalyst-mediated reactions for the functionalization of heterocyclic compounds. For a molecule like 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, these methods are invaluable for creating structural diversity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. To utilize these reactions, a halogenated precursor of the target molecule would typically be required. For instance, a bromo-substituted benzo[f]quinoline could be coupled with various boronic acids or alkynes to introduce new substituents at specific positions. The successful use of a Suzuki reaction to functionalize an 8-bromo-substituted benzoimidazolylquinoline derivative demonstrates the viability of this approach for related systems. mdpi.com

Directed C-H activation is another advanced strategy. Using a directing group, a transition metal catalyst can selectively functionalize a specific C-H bond, avoiding the need for pre-functionalized substrates. The nitrogen atom in the benzo[f]quinoline core could potentially serve as a directing group for reactions at the C-10 position.

Table 2: Potential Catalyst-Mediated Reactions
Reaction TypeCatalyst ExamplePotential ApplicationReference Concept
Suzuki CouplingPd(dppf)Cl₂Coupling a halogenated benzo[f]quinoline with boronic acids to add new aryl or alkyl groups.Functionalization of a bromo-substituted quinoline derivative was successful. mdpi.com
Heck ReactionPd(OAc)₂Introduction of alkenyl groups onto a halogenated core.Commonly used for functionalizing aza-aromatic compounds.
C-H ActivationRh(III), Ru(II)Direct functionalization of C-H bonds, potentially directed by the quinoline nitrogen.An emerging strategy for efficient derivatization.

Photo-induced Reactivity and Isomerization Processes

Polycyclic aromatic hydrocarbons and their aza-analogues are often photo-active. The extended π-system of benzo[f]quinoline allows it to absorb UV light, leading to excited electronic states that can undergo various photochemical reactions. researchgate.net

One notable photochemical reaction in the synthesis of benzo[f]quinolines is the cyclohydrogenation of trans-2-stilbazole derivatives. researchgate.net This process involves a light-induced trans-cis isomerization, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzo[f]quinoline ring system. researchgate.net This indicates that the core structure is susceptible to photo-isomerization.

Furthermore, studies on other quinoline derivatives have shown that they can form transient species upon laser flash photolysis. For example, a transient band assigned to triplet-triplet absorption with a microsecond lifetime has been observed, which can be quenched by oxygen. scielo.br This suggests that this compound could also exhibit interesting photophysical properties and participate in photo-redox reactions.

Exploration of Novel Synthetic Pathways to Analogues and Derivatives of this compound

The synthesis of analogues of the title compound can be achieved by modifying established routes for constructing the benzo[f]quinoline skeleton. Many classical methods, such as the Skraup and Doebner-von Miller reactions, involve the condensation of anilines or naphthylamines with α,β-unsaturated carbonyl compounds or their precursors. medwinpublisher.orgresearchgate.net

More contemporary approaches, such as multi-component reactions (MCRs), offer a more efficient way to generate molecular diversity. A three-component reaction involving an aniline (B41778), an aldehyde, and an alkyne, often mediated by a Lewis acid, can produce substituted quinolines in a single step. scielo.br To create analogues of this compound, one could systematically vary each of these components:

Varying the Naphthylamine: Using substituted 2-naphthylamines would modify the "A" and "B" rings of the benzo[f]quinoline core.

Varying the Carbonyl/Alkyne Component: Employing different aldehydes, ketones, or alkynes would alter the substituents on the pyridine ring (e.g., the methyl group at C-1).

Varying the Phenyl Substituent: The 2,5-dimethoxyphenyl group originates from a precursor used in the synthesis. For example, in a Suzuki coupling approach, using different arylboronic acids would allow for the introduction of a wide variety of substituents at the C-3 position. mdpi.com

Another versatile method for creating derivatives is through [3+2] dipolar cycloaddition reactions. This involves generating ylides in situ from quaternized benzo[f]quinolinium salts, which then react with dipolarophiles to form complex, fused heterocyclic systems. nih.gov This strategy allows for the construction of novel pyrrolo- or isoindolo-benzo[f]quinoline structures attached to the core nitrogen atom. nih.gov

Exploration of Non Biological Applications of 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline and Its Derivatives

Organic Electronic and Optoelectronic Devices

The unique photophysical properties of the benzo[f]quinoline (B1222042) scaffold, characterized by an extended π-conjugated system, make it a promising candidate for various applications in organic electronics and optoelectronics. nih.gov

Investigation as Components in Organic Light-Emitting Diodes (OLEDs)

A study on pyrazolo[3,4-b]quinolines, which share the quinoline (B57606) core, demonstrated their use as emitting materials in OLEDs. researchgate.net Devices doped with these compounds emitted bright blue light with varying efficiencies depending on the substituents. researchgate.net This highlights the principle that substituent groups, such as the dimethoxyphenyl and methyl groups in the subject compound, can significantly influence the electroluminescent properties.

Table 1: Performance of OLEDs with Pyrazoloquinoline Derivatives (Data based on a representative study of related quinoline derivatives)

Dopant Emission Color Max. External Quantum Efficiency (%) Turn-on Voltage (V)
PAQ-OMe Blue 3.5 4.0
PAQ-H Blue 2.8 4.5
PAQ-CN Blue 2.1 5.5
PAQ-NEt2 Blue-Green 4.2 3.5

PAQ represents 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline with different substituents (X). researchgate.net

Role in Fluorescent Dyes and Pigments for Material Science

The strong fluorescence of benzo[f]quinoline derivatives makes them suitable for use as fluorescent dyes and pigments in material science. New cyanine-like dyes have been synthesized using benzo[g]quinoline derivatives as precursors, indicating the versatility of the benzoquinoline scaffold in creating novel colorants. eurjchem.com These dyes exhibit absorption in the visible spectrum, a critical property for pigments and dyes. eurjchem.com

Schiff bases derived from quinolines have also been investigated for their photophysical properties, showing good quantum fluorescence yields in various solvents. nih.govbeilstein-archives.org The emission color and intensity of these dyes can be tuned by altering the substituents on the quinoline ring, which allows for the design of materials with specific optical properties for applications such as fluorescent labeling and security inks.

Potential in Photonic Devices

The extended π-conjugation of benzo[f]quinoline derivatives suggests their potential for use in photonic devices, which rely on the interaction of light with materials. nih.gov Although specific applications of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline in photonics are not documented, the photophysical properties of related quinoline derivatives, such as their absorption and emission characteristics, are relevant. For instance, some quinoline derivatives have been studied for their phosphorescence properties, which are important for applications like optical sensors and light-harvesting materials. scielo.br The ability to synthesize derivatives with tailored optical properties opens up possibilities for their use in components like optical switches and waveguides.

Chemosensory Systems and Molecular Probes

The quinoline core is a well-established platform for the development of chemosensors due to its ability to coordinate with metal ions and its responsive fluorescence properties. nih.gov

Design and Mechanism of Fluorescent Chemosensors for Metal Ion Detection (e.g., Zn²⁺, Cd²⁺)

Quinoline-based fluorescent chemosensors are widely designed for the detection of various metal ions, including Zn²⁺ and Cd²⁺. nanobioletters.comnih.gov The design of these sensors typically involves a quinoline moiety as the fluorophore and a chelating group that selectively binds to the target metal ion. The binding event alters the photophysical properties of the quinoline, leading to a detectable change in fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. nih.gov

For example, a sensor's nitrogen and oxygen atoms can form a coordination complex with a metal ion like Zn²⁺. This complexation can restrict the photoinduced electron transfer (PET) process, which is often a quenching pathway, thereby "turning on" the fluorescence. The selectivity for specific metal ions can be controlled by modifying the structure of the chelating site.

Table 2: Characteristics of Quinoline-Based Fluorescent Sensors for Metal Ions

Sensor Target Ion Detection Limit Fluorescence Change
TQDACH Zn²⁺ - Enhancement
1-isoTQDACH Zn²⁺ - Enhancement
XYQ Zn(II) 0.53 μM Turn-on
QDTD Zn²⁺ 0.58 μM Turn-on

Data compiled from studies on various quinoline-based sensors. nih.govnih.govmorressier.com

Application in Viscosity Sensing

Compounds known as "molecular rotors" can be used as fluorescent probes to measure the viscosity of their environment. nih.govnih.gov These molecules typically consist of a fluorophore and a rotor part connected by a single bond. In low-viscosity environments, the rotor can rotate freely, which provides a non-radiative pathway for the excited state to decay, resulting in low fluorescence. frontiersin.org In a more viscous medium, this rotation is hindered, which closes the non-radiative decay channel and leads to an increase in fluorescence intensity. researchgate.netrsc.org

While there is no specific literature on this compound as a viscosity sensor, the general structural features of some molecular rotors incorporate aromatic heterocyclic systems similar to quinoline. nih.gov The principle relies on the viscosity-dependent intramolecular rotation, and it is conceivable that appropriately designed benzo[f]quinoline derivatives could function as viscosity sensors.

Development for Explosive Detection

The detection of explosives is a critical area of security and environmental monitoring. Certain fluorescent quinoline-based compounds have been investigated as chemosensors for nitroaromatic compounds, which are common components of many explosives. The principle often relies on fluorescence quenching upon interaction with the electron-deficient nitroaromatic molecules. For instance, some benzo[de]naphtho[1,8-gh]quinolines have been studied as potential chemosensors for the visual detection of nitro-containing explosives. urfu.ru However, there is no specific research available that details the use of this compound or its direct derivatives for this purpose.

Other Analytical Sensing Platforms

The potential of quinoline derivatives extends to other analytical sensing applications, such as the detection of metal ions. The nitrogen atom in the quinoline ring and other potential coordination sites can bind to metal ions, leading to a detectable change in optical or electrochemical properties. Novel quinoline-based thiazole (B1198619) derivatives, for example, have been developed for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The specific compound this compound, with its methoxy (B1213986) groups, could theoretically possess chelating properties, but its efficacy as an analytical sensor for any specific analyte has not been reported.

Catalysis and Organocatalysis

Quinolines and their derivatives have been explored in the field of catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of the quinoline moiety can coordinate with transition metals, making quinoline-containing molecules valuable as ligands in catalysis. These ligands can influence the reactivity and selectivity of the metal center. While various quinoline derivatives have been successfully employed in metal-catalyzed reactions, there is no available literature on the design or application of this compound as a ligand in such reactions.

Asymmetric Catalysis Potential

The development of chiral catalysts for asymmetric synthesis is a significant area of chemical research. Chiral quinoline derivatives have been used to induce enantioselectivity in various reactions. The core structure of this compound is planar and achiral. While chirality could be introduced through modifications, there are currently no studies describing its use or potential in asymmetric catalysis.

Advanced Materials Science Applications

The rigid, planar structure and potential for π-π stacking make benzo[f]quinolines interesting building blocks for advanced materials with specific optical or electronic properties.

Incorporation into Polymeric Materials

In principle, benzo[f]quinoline derivatives can be incorporated into polymers to impart specific properties, such as fluorescence, thermal stability, or conductivity. This can be achieved by functionalizing the benzo[f]quinoline core with polymerizable groups. However, a review of the current scientific literature reveals no instances of this compound being incorporated into polymeric materials or any investigation into the properties of such resulting polymers.

Supramolecular Assembly and Self-Organization Studies

The study of supramolecular assembly focuses on the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For quinoline-based molecules, these interactions are primarily driven by hydrogen bonding and π-π stacking.

In analogous systems, researchers have demonstrated that quinoline derivatives can act as gelators, forming stable organogels in various solvents. rsc.org This process of gelation is a macroscopic manifestation of the microscopic self-assembly of the molecules into fibrous networks. The driving forces behind this assembly often involve a combination of intermolecular interactions. For instance, a study on a different quinoline derivative revealed that hydrogen bonding plays a crucial role in its self-assembly behavior. rsc.org

The substituents on the benzo[f]quinoline core are expected to play a significant role in modulating its self-assembly properties. The 1-methyl group in the target molecule can influence the steric hindrance around the nitrogen atom, potentially affecting the geometry of hydrogen bonding. The 3-(2,5-dimethoxyphenyl) group introduces additional aromatic rings, which can participate in further π-π stacking interactions, and the methoxy groups could potentially engage in weaker hydrogen bonding or dipole-dipole interactions. The interplay of these various non-covalent forces would ultimately determine the final supramolecular architecture.

Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

Interaction TypeParticipating MoietiesPotential Influence on Assembly
π-π StackingBenzo[f]quinoline core, Dimethoxyphenyl ringPromotes aggregation and ordering of the aromatic systems.
Hydrogen BondingNitrogen atom of the quinoline, Oxygen atoms of the methoxy groups (as acceptors) with suitable donorsCan lead to the formation of specific, directional assemblies.
van der Waals ForcesMethyl group, Alkyl chains of the aromatic ringsContribute to the overall stability of the assembled structure.
Dipole-Dipole InteractionsMethoxy groupsCan influence the orientation of molecules within the assembly.

Nanomaterial Integration

The integration of functional organic molecules like benzo[f]quinoline derivatives with nanomaterials can lead to hybrid systems with enhanced or novel properties. These materials have potential applications in sensing, catalysis, and electronics.

One approach to nanomaterial integration is the formation of self-assembled monolayers (SAMs) on surfaces. Research has shown that quinoline derivatives can be functionalized with thiol groups to facilitate their self-assembly on gold surfaces. cityu.edu.hkcityu.edu.hk Such SAMs can exhibit highly organized and closely packed structures. cityu.edu.hk By extension, this compound could potentially be modified with appropriate anchoring groups to enable its adsorption and organization on various nanomaterial surfaces, such as nanoparticles or nanowires.

The fluorescent properties of many quinoline derivatives also make them attractive for integration with nanomaterials for sensing and imaging applications. The incorporation of these molecules into or onto nanoparticles can lead to enhanced photostability and brightness. The extended π-conjugation in the benzo[f]quinoline core suggests that this compound may also possess interesting photophysical properties that could be exploited in such hybrid nanomaterials.

The field of quinoline synthesis using nanocatalysts is also an area of active research. rsc.org This demonstrates the compatibility of the quinoline synthesis process with nanoscale materials, opening up possibilities for in-situ formation of quinoline derivatives on nanomaterial supports. While this is related to the synthesis rather than the direct application of the final compound, it highlights the synergy between quinoline chemistry and nanotechnology.

Structure Property Relationships in 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline and Its Analogues

Systematic Modification of the Dimethoxyphenyl Substituent and its Impact on Electronic Properties

The electronic landscape of benzo[f]quinoline (B1222042) derivatives is highly sensitive to the nature and position of substituents on the appended phenyl ring. In the case of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, the two methoxy (B1213986) groups act as strong electron-donating groups (EDGs), significantly influencing the molecule's frontier molecular orbitals (HOMO and LUMO).

Systematic modification of this substitution pattern allows for the fine-tuning of electronic properties. For instance, shifting the methoxy groups to the 3- and 4-positions would likely increase the electron-donating capacity due to enhanced resonance effects, leading to a destabilization (increase in energy) of the HOMO. Conversely, replacing the methoxy groups with electron-withdrawing groups (EWGs) such as nitro (NO₂) or cyano (CN) groups would stabilize both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO energy gap.

The position of the substituents is also critical. A methoxy group at the 4-position (para) of the phenyl ring will exert a stronger resonance effect than one at the 3-position (meta). These modifications directly impact the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its photophysical behavior. researchgate.netnih.gov The introduction of strong electron-donating moieties can enhance ICT, which often results in red-shifted emission spectra. nih.gov

Research on related heterocyclic systems has demonstrated that the energy of the frontier orbitals dictates the molecule's reactivity and electronic absorption properties. sapub.org A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, resulting in absorption at longer wavelengths.

Table 1: Predicted Impact of Dimethoxyphenyl Substitution on Electronic Properties

Substituent Position Predicted Effect on HOMO Energy Predicted Effect on LUMO Energy Predicted Effect on HOMO-LUMO Gap
2,5-dimethoxy High Relatively High Moderate
3,4-dimethoxy Higher Relatively High Smaller
4-nitro Lower Much Lower Smaller
4-cyano Lower Lower Smaller

This table is illustrative and based on established principles of substituent effects in aromatic systems.

Influence of Substituents on the Benzo[f]quinoline Core on Photophysical Properties (e.g., Fluorescence Quantum Yield, Emission Wavelength)

Substituents on the fused aromatic rings of the benzo[f]quinoline core also play a pivotal role in modulating the photophysical properties. Benzo[f]quinoline itself is known for its blue fluorescence, a consequence of its extended π-conjugated system. medwinpublisher.orgresearchgate.net The introduction of various functional groups can significantly alter the emission wavelength (λ_em_) and the fluorescence quantum yield (Φ_F_).

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. Structural modifications that promote non-radiative decay, such as increased vibrational freedom or intersystem crossing, will lead to a lower quantum yield. Conversely, rigidifying the structure often enhances fluorescence.

For example, protonation of the nitrogen atom in quinoline (B57606) and its benzo-derivatives has been shown to be an effective method for enhancing fluorescence intensity. researchgate.net The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, can also influence photophysical properties by altering electron transport and molecular stacking interactions. beilstein-journals.org

Studies on various quinoline derivatives have shown that the nature and position of substituents dictate the emission properties. Push-pull type fluorescent dyes, which contain both electron-donating and electron-withdrawing groups, often exhibit interesting solvatochromic properties, where the emission color changes with solvent polarity. researchgate.net

Table 2: Influence of Substituents on the Photophysical Properties of Benzoquinoline Analogues

Substituent on Core Typical Effect on Emission Wavelength (λ_em_) Typical Effect on Fluorescence Quantum Yield (Φ_F_) Reference Principle
Electron-donating group (e.g., -NH₂) Bathochromic shift (red-shift) Variable, can increase or decrease beilstein-journals.org
Electron-withdrawing group (e.g., -CF₃) Hypsochromic shift (blue-shift) Can increase by reducing non-radiative decay beilstein-journals.org
Protonation of Nitrogen Variable, often blue-shifted Generally increases researchgate.net
Extended π-conjugation Bathochromic shift (red-shift) Variable medwinpublisher.org

This table provides generalized trends observed in quinoline and benzoquinoline systems.

Correlation of Molecular Conformation with Observed Spectroscopic and Functional Properties

The three-dimensional conformation of this compound is a critical determinant of its properties. A key conformational parameter is the dihedral angle between the plane of the benzo[f]quinoline core and the plane of the 2,5-dimethoxyphenyl substituent. This angle governs the extent of π-orbital overlap between the two aromatic systems.

A more planar conformation (dihedral angle approaching 0°) allows for greater electronic communication between the two moieties. This enhanced conjugation typically leads to a red-shift in the absorption and emission spectra and can influence the efficiency of intramolecular charge transfer. researchgate.net Conversely, a twisted conformation (larger dihedral angle) disrupts this conjugation, which can result in blue-shifted spectra and potentially lower fluorescence quantum yields. The steric hindrance between the methyl group at the 1-position of the benzo[f]quinoline core and the substituents on the phenyl ring can influence this dihedral angle.

X-ray crystallography studies on related substituted quinoline derivatives have confirmed the importance of planarity. For instance, in some trifluoromethylated quinoline-phenol Schiff bases, a relatively small dihedral angle between the quinoline ring and a phenyl substituent was observed, indicating a degree of planarity across the molecule. beilstein-journals.org This planarity is often associated with specific photophysical behaviors. In contrast, significant twisting can prevent fluorescence. researchgate.net

The restriction of molecular motions, such as the rotation around the bond connecting the two aromatic systems, is also known to enhance fluorescence, a phenomenon known as aggregation-induced emission (AIE). nih.gov

Computational Approaches to Predicting Structure-Property Relationships

Computational chemistry provides powerful tools for predicting and understanding the structure-property relationships in complex molecules like this compound. mdpi.com Density Functional Theory (DFT) is a widely used method for this purpose. nih.govscirp.orgmdpi.com

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the crucial dihedral angle between the aromatic rings. nih.gov

Calculate Electronic Properties: Predict the energies and shapes of the HOMO and LUMO, the HOMO-LUMO energy gap, and the distribution of electron density. sapub.orgscirp.org This information is vital for understanding the molecule's electronic transitions and reactivity.

Simulate Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, helping to assign experimental spectral features to specific electronic transitions. nih.govdntb.gov.ua

Analyze Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure. scirp.orgresearchgate.net

These computational models allow for the systematic in silico screening of a wide range of analogues. nih.gov By changing substituents computationally and observing the predicted effects on geometry, electronic structure, and spectra, researchers can identify promising candidates for synthesis and experimental investigation. nih.gov For example, DFT can predict how different substitution patterns on the dimethoxyphenyl ring or the benzo[f]quinoline core will tune the HOMO-LUMO gap and thus the absorption and emission wavelengths. sapub.orgscirp.org

Table 3: Commonly Computed Parameters and Their Significance

Computed Parameter Significance Computational Method
Optimized Geometry (Dihedral Angle) Predicts degree of π-conjugation and steric hindrance DFT (e.g., B3LYP/6-31G*)
HOMO/LUMO Energies Relate to ionization potential, electron affinity, and electronic transitions DFT
HOMO-LUMO Gap (ΔE) Correlates with the wavelength of maximum absorption (λ_max_) DFT
Simulated UV-Vis Spectrum Predicts electronic absorption wavelengths and intensities TD-DFT
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack DFT

Future Research Directions and Synthetic Prospects for 3 2,5 Dimethoxyphenyl 1 Methylbenzo F Quinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.goviipseries.org While effective, these methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. Modern synthetic chemistry is increasingly focused on developing greener and more efficient methodologies. For 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, future synthetic strategies should prioritize sustainability and atom economy.

One promising approach is the use of transition-metal-catalyzed reactions, which can facilitate the construction of the quinoline core under milder conditions. organic-chemistry.org For instance, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols offers a route to disubstituted quinolines. organic-chemistry.org Adapting such methods to the synthesis of the target molecule could offer significant advantages over traditional approaches. Another avenue lies in the development of metal-free synthetic routes, which are highly desirable from an environmental and economic perspective. acs.orgnih.gov A metal-free method for constructing 2-substituted quinolines and benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines has been demonstrated, offering a potential pathway for the synthesis of the target compound. acs.org

Furthermore, cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent a powerful tool for improving atom economy. acs.orgorganic-chemistry.org Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols is an example of an atom-economical synthesis of nitrogen heterocycles that could be explored for the benzo[f]quinoline (B1222042) scaffold. nih.govorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for Benzo[f]quinolines
Synthetic StrategyKey FeaturesPotential AdvantagesChallenges
Traditional Methods (e.g., Skraup, Doebner-von Miller)Condensation reactions with strong acids and oxidizing agents. iipseries.orgWell-established procedures.Harsh conditions, low atom economy, use of hazardous materials.
Transition-Metal Catalysis (e.g., Pd, Ru, Ni)Cross-coupling and annulation reactions. organic-chemistry.orgMilder reaction conditions, broader substrate scope, higher efficiency. organic-chemistry.orgCatalyst cost and removal, potential for metal contamination.
Metal-Free SynthesisUtilizes organic catalysts or proceeds under catalyst-free conditions. nih.govEnvironmentally benign, avoids metal contamination. nih.govMay require specific substrates or higher reaction temperatures.
Cascade ReactionsMulti-bond formation in a single step. acs.orgHigh atom and step economy, increased molecular complexity. organic-chemistry.orgacs.orgRequires careful design of substrates and reaction conditions.

Exploration of Novel Characterization Techniques for Real-time Monitoring of Reactions

The optimization of synthetic pathways for this compound would be greatly facilitated by the ability to monitor reactions in real-time. Traditional methods often rely on quenching the reaction at various time points for analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics. Novel characterization techniques that allow for in situ and real-time monitoring can provide valuable insights into reaction mechanisms, kinetics, and the formation of intermediates or byproducts.

Techniques such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) have been developed for the direct and quantitative monitoring of catalytic organic reactions, even under heterogeneous conditions. nih.govrsc.org This method can overcome issues associated with conventional analytical techniques like light scattering and sampling reproducibility. nih.gov Another powerful tool is Raman spectroscopy, which can be used for real-time monitoring of organic reactions in aqueous media via an external fiber optic probe, offering a non-invasive way to track reaction progress. acs.org

For reactions involving air-sensitive compounds, such as those employing organometallic catalysts, the inert Atmospheric Solids Analysis Probe (iASAP) coupled with mass spectrometry allows for easy sampling without disturbing the inert environment. theanalyticalscientist.comwiley.com Furthermore, flow-based NMR spectroscopy presents an excellent method for non-invasive, real-time reaction monitoring, providing detailed structural information as the reaction proceeds. acs.orgacs.org The application of these advanced analytical techniques would enable a more rapid and efficient development of synthetic routes to this compound.

Rational Design of Next-Generation Functional Materials Based on the Benzo[f]quinoline Scaffold

N-heterocyclic compounds are crucial building blocks for new organic materials, particularly in the context of the energy transition. uni-bayreuth.deazom.comchemeurope.com The extended π-conjugated system of the benzo[f]quinoline core in this compound suggests its potential for use in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov The rational design of new functional materials based on this scaffold is a promising area for future research.

The concept of rational design involves a targeted approach to creating molecular compounds based on chemical knowledge to achieve specific properties. uni-bayreuth.deazom.comchemeurope.com For the target molecule, this would involve computational modeling to predict its electronic and photophysical properties, followed by targeted synthetic modifications to optimize these properties. For example, the introduction of different substituents on the benzo[f]quinoline core can tune the emission color and efficiency of OLEDs. The development of n-type host materials with high triplet energy is a key challenge in blue phosphorescent OLEDs, and the benzo[f]quinoline scaffold could be a promising starting point for designing such materials. rsc.org

By systematically studying the structure-property relationships of a series of derivatives of this compound, it would be possible to develop a library of compounds with tailored properties for specific applications in materials science. This could lead to the discovery of novel materials for use in displays, lighting, and other electronic devices.

Opportunities for Interdisciplinary Collaboration in Advanced Chemical Research

The advancement of the chemistry of this compound will be significantly enhanced through interdisciplinary collaboration. The complex challenges in modern chemical research often require expertise from multiple fields. uam.esucsb.edubirmingham.ac.uk

For instance, collaboration between synthetic organic chemists and computational chemists can accelerate the discovery of new synthetic routes and the rational design of functional materials. imperial.ac.uk Physical chemists and analytical chemists can contribute their expertise in advanced characterization techniques to provide a deeper understanding of reaction mechanisms and material properties. nih.gov Furthermore, collaborations with materials scientists and engineers will be crucial for the fabrication and testing of devices incorporating these new materials. birmingham.ac.uk

Q & A

Q. What are the standard protocols for synthesizing benzo[f]quinoline derivatives such as 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline?

A common method involves iodine-catalyzed condensation reactions in tetrahydrofuran (THF) at elevated temperatures (~338 K), using precursors like substituted benzaldehydes, amines, and ketones. Crystallization via slow ethanol evaporation is often employed for purification . For Pd-catalyzed cross-couplings, Suzuki-Miyaura reactions with arylboronic acids and PdCl₂(PPh₃)₂ in dimethylformamide (DMF) and K₂CO₃ are effective, followed by column chromatography .

Q. How is X-ray crystallography utilized to determine the molecular conformation of benzo[f]quinoline derivatives?

X-ray diffraction reveals deviations from planarity (e.g., 0.169 Å for C3 in the quinoline core) and dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents). These data help correlate steric effects with electronic properties .

Q. What analytical techniques confirm the purity and identity of synthesized benzo[f]quinoline derivatives?

Key methods include:

  • NMR/IR spectroscopy : To verify functional groups and substituent positions .
  • Melting point analysis : Sharp ranges (e.g., 559–561 K) indicate purity .
  • Chromatography : Column or thin-layer chromatography for separation and purity assessment .

Q. What safety protocols are essential when handling methoxy-substituted quinoline compounds?

Use fume hoods for volatile solvents (e.g., THF, DMF), wear PPE (gloves, lab coats), and adhere to emergency contact protocols for spills or exposure. Safety Data Sheets (SDS) recommend ethanol for crystallization due to low toxicity .

Advanced Research Questions

Q. How do substituents on phenyl rings influence π-π stacking interactions in benzo[f]quinoline crystals?

Bulky substituents (e.g., nitro or chloro groups) increase dihedral angles between aromatic planes, reducing π-π overlap. For example, a 3.78 Å Cg···Cg distance between pyridyl rings suggests weak stacking, while C–H···π interactions stabilize dimers . Computational modeling can quantify substituent effects on intermolecular forces .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for substituted benzo[f]quinolines?

Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or dynamic conformations. Validate computational models (e.g., DFT) by calibrating with experimental data (e.g., X-ray bond lengths) and using mixed solvent systems for spectroscopy .

Q. How can computational methods enhance the study of benzo[f]quinoline derivatives’ electronic properties or biological interactions?

  • DFT : Predicts HOMO/LUMO gaps to explain reactivity (e.g., electron-withdrawing groups lowering LUMO for nucleophilic attack) .
  • Molecular docking : Screens binding affinities to biological targets (e.g., enzymes in Alzheimer’s disease) by simulating ligand-protein interactions .

Q. What mechanistic insights explain chemoselectivity in multi-component reactions involving benzo[f]quinoline precursors?

Iodine catalysis promotes imine formation via Lewis acid activation, while Pd catalysts enable selective C–C bond formation. Competing pathways (e.g., aldol vs. Michael addition) are controlled by solvent polarity and temperature .

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